molecular formula C8H8F2S B14021206 (3,4-Difluoro-2-methylphenyl)(methyl)sulfane

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane

Cat. No.: B14021206
M. Wt: 174.21 g/mol
InChI Key: AAXGKDVSUXITKH-UHFFFAOYSA-N
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Description

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a sulfane group attached to a difluoromethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 3,4-difluoro-2-methylphenyl halides with methylthiolating agents. One common method is the nucleophilic substitution reaction where 3,4-difluoro-2-methylphenyl bromide reacts with sodium methylthiolate under anhydrous conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiols.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylphenyl group can enhance binding affinity and specificity, while the sulfane group can participate in redox reactions or act as a nucleophile in biochemical processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Difluoro-2-methylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (3,4-Difluoro-2-methylphenyl)(phenyl)sulfane: Contains a phenyl group instead of a methyl group.

    (3,4-Difluoro-2-methylphenyl)(methyl)selenane: Selenium analog of the compound.

Uniqueness

(3,4-Difluoro-2-methylphenyl)(methyl)sulfane is unique due to the presence of both difluoro and methyl groups on the aromatic ring, which can influence its reactivity and binding properties. The combination of these substituents with the sulfane group provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H8F2S

Molecular Weight

174.21 g/mol

IUPAC Name

1,2-difluoro-3-methyl-4-methylsulfanylbenzene

InChI

InChI=1S/C8H8F2S/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,1-2H3

InChI Key

AAXGKDVSUXITKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)SC

Origin of Product

United States

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